4-((2-Fluorobenzyl)thio)quinazoline
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Overview
Description
4-((2-Fluorobenzyl)thio)quinazoline is a quinazoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . The incorporation of a 2-fluorobenzylthio group into the quinazoline structure enhances its potential for various scientific and industrial applications.
Mechanism of Action
Target of Action
4-((2-Fluorobenzyl)thio)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Quinazoline derivatives have been reported to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biochemical pathways, leading to downstream effects such as inhibition of cell proliferation .
Result of Action
Quinazoline derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluorobenzyl)thio)quinazoline typically involves the reaction of 2-fluorobenzylthiol with a quinazoline precursor. One common method includes the nucleophilic substitution reaction where 2-fluorobenzylthiol reacts with 4-chloroquinazoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((2-Fluorobenzyl)thio)quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thio
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-13-7-3-1-5-11(13)9-19-15-12-6-2-4-8-14(12)17-10-18-15/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOWZYFLXIVPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=CC=CC=C32)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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